Home > Products > Screening Compounds P46914 > 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea - 1049185-08-1

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Catalog Number: EVT-2959425
CAS Number: 1049185-08-1
Molecular Formula: C24H28N6O
Molecular Weight: 416.529
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Hoechst 33258 shares the benzimidazole moiety with the derivatives discussed in paper [], which aim to overcome the toxicity limitations of Hoechst 33258 while maintaining radioprotective activity. While not directly structurally analogous to 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, it represents the parent compound for a series of less toxic, disubstituted benzimidazoles explored as potential radioprotectors. These disubstituted benzimidazoles, though not explicitly mentioned, could be structurally related to 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea through their shared DNA-binding properties and potential anti-cancer activity.

Relevance: Hoechst 33342 is structurally similar to Hoechst 33258 and serves as the direct parent compound for the disubstituted benzimidazole derivatives explored in paper []. It acts as a reference point for comparing the cytotoxicity and radioprotective effects of the novel derivatives. While not a direct structural analog of 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, its connection to less toxic benzimidazole derivatives with potential anticancer properties highlights a potential avenue for exploring structural similarities with the target compound.

5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]benzimidazole

Compound Description: This compound, a disubstituted benzimidazole derivative, was synthesized in paper [] to explore its potential as a non-toxic radioprotector. It exhibits significantly reduced cytotoxicity compared to its parent compound, Hoechst 33342, while demonstrating enhanced DNA binding stability and a high degree of radioprotection. []

Relevance: This compound is structurally related to 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea through the presence of the 4-methylpiperazin-1-yl moiety. Furthermore, both compounds are investigated for their potential biological activity, specifically their potential role in combating cancer, albeit through different mechanisms. This compound focuses on radioprotection, while 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is likely studied for its direct anti-cancer effects.

5-(4-methylpiperazin-1-yl)-2-[2'[2''-(4-hydroxy-3-methoxyphenyl)-5' '-benzimidazolyl]-5'-benzimidazolyl]benzimidazole

Compound Description: Another disubstituted benzimidazole derivative from paper [], this compound also displays reduced cytotoxicity compared to Hoechst 33342. It shows promise as a non-toxic radioprotector with improved DNA binding stability. []

Relevance: This compound shares the 4-methylpiperazin-1-yl moiety with 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea. Additionally, both compounds fall under the category of potential anti-cancer agents, although their specific mechanisms differ. This derivative targets radioprotection, whereas 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is likely investigated for its direct anti-cancer properties.

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: This compound is a selective, high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR). It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool in studying the α7 nAChR. []

Relevance: [H]A-585539 shares the 6-phenylpyridazin-3-yl moiety with 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, demonstrating a structural relationship within the pyridazine ring system. Both compounds likely exhibit biological activity related to their distinct pyridazine structures, although [H]A-585539's focus lies in its interaction with the α7 nAChR, a target relevant to cognitive function and neurodegenerative diseases.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. [] It shows limited brain distribution due to active efflux mechanisms at the blood-brain barrier. []

Relevance: While not a direct structural analog of 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, CCT196969 belongs to the same chemical class of urea derivatives and exhibits potential anti-cancer activity by inhibiting RAF kinases. This connection highlights a potential shared interest in their anti-cancer properties, even though they target different molecular pathways.

Relevance: LY3009120 falls under the same chemical class of urea derivatives as 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea and displays potential anti-cancer activity through its panRAF inhibition. While not structurally identical, the shared chemical class and potential anti-cancer properties suggest a common research interest in their therapeutic applications.

Relevance: Although not structurally analogous to 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, MLN2480's classification as a panRAF inhibitor with potential anti-cancer properties suggests a shared research focus on targeting cancer pathways. This connection highlights a broader context for understanding the therapeutic potential of compounds like 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea.

Overview

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique molecular structure, which includes a urea functional group and various aromatic rings. This compound is of interest due to its potential biological activities, particularly in the field of pharmacology.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and RCSB Protein Data Bank, where it is cataloged under specific identifiers for research purposes .

Classification

This compound falls under the category of ureas, which are organic compounds containing the functional group -C(=O)N-. Ureas are widely studied for their applications in pharmaceuticals due to their ability to act as enzyme inhibitors and their role in drug design.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions.

  1. Formation of the Urea Linkage: The initial step often includes the reaction of a substituted phenyl isocyanate with an amine or a suitable amine derivative.
  2. Introduction of the Dimethylphenyl Group: This can be achieved through nucleophilic substitution reactions where a dimethylphenyl halide reacts with an appropriate nucleophile.
  3. Attachment of the 4-Methylpiperazine: This step usually involves coupling reactions where 4-methylpiperazine is introduced to form the final product.

Technical Details

The synthetic route may require specific conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula of 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is C25H30N6OC_{25}H_{30}N_{6}O. The compound features multiple aromatic rings and a urea group, contributing to its structural complexity.

Data

  • Molecular Weight: Approximately 442.56 g/mol.
  • Chiral Centers: The compound does not possess any chiral centers, simplifying its stereochemistry.
  • Isomeric SMILES: The compound's structure can be represented using SMILES notation for computational modeling and analysis.
Chemical Reactions Analysis

Reactions

  1. Hydrolysis: The urea bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
  2. Oxidation: The methyl groups attached to the phenyl rings can be oxidized to form alcohols or ketones.
  3. Reduction: The compound can also participate in reduction reactions that target its aromatic systems.

Technical Details

These reactions typically require specific reagents and conditions, such as temperature control and solvent choice, to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes in the central nervous system.

Data

Research indicates that compounds with similar structures may exhibit activity by modulating neurotransmitter systems or inhibiting specific pathways involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility data indicates it may have variable solubility depending on the solvent used (e.g., water vs. organic solvents).

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profiles suggest it may engage in electrophilic aromatic substitution due to the presence of electron-rich aromatic systems.
Applications

Scientific Uses

  1. Pharmaceutical Development: This compound has potential applications in drug discovery and development, particularly for conditions related to neurological disorders.
  2. Biological Research: It may serve as a tool compound for studying specific biochemical pathways or receptor interactions in cellular models.

Properties

CAS Number

1049185-08-1

Product Name

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea

Molecular Formula

C24H28N6O

Molecular Weight

416.529

InChI

InChI=1S/C24H28N6O/c1-17-7-8-21(15-18(17)2)26-24(31)25-20-6-4-5-19(16-20)22-9-10-23(28-27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,31)

InChI Key

VNKCLJRJJWEUGI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.